molecular formula C64H83N17O12 B3030828 salmon gonadotropin releasing hormone D-arg6 analog ethyl amide CAS No. 96497-82-4

salmon gonadotropin releasing hormone D-arg6 analog ethyl amide

Cat. No. B3030828
CAS RN: 96497-82-4
M. Wt: 1282.4 g/mol
InChI Key: PYXUQVSYYFRRBD-OIAWHVPDSA-N
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Description

Salmon Gonadotropin Releasing Hormone D-Arg6 Analog Ethyl Amide is a chemical substance with the molecular formula C64H83N17O12 . It is a liquid peptide preparation that contains an analog of salmon gonadotropin-releasing hormone (sGnRHa) and a brain neurotransmitter (dopamine) inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is characterized by absolute stereochemistry . It has a molecular weight of 1,282.45 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C64H83N17O12 and a molecular weight of 1,282.45 .

Scientific Research Applications

Gonadotropin-releasing hormone (GnRH) plays a pivotal role across vertebrates, functioning as a key signal from the brain to stimulate the secretion of luteinizing hormone (LH) from the pituitary gland. In fish, particularly within the Cyprinidae family, two main forms of GnRH have been identified: chicken GnRH II and salmon GnRH. The latter, specifically the salmon gonadotropin-releasing hormone D-arg6 analog ethyl amide, is primarily used for its hypophysiotropic functions. This synthetic analog, with amino acid substitutions resistant to enzymatic degradation, significantly enhances the induction of LH secretion, offering a powerful tool for managing reproductive functions in aquatic species (Podhorec & Kouril, 2018).

Enhancing Reproductive Efficiency in Aquaculture

The application of salmon GnRH analogs in aquaculture has revolutionized the artificial reproduction processes of fish, particularly in species exhibiting reproductive dysfunctions under controlled conditions. The synthetic analogs' ability to mimic natural GnRH, yet with enhanced stability and effectiveness, facilitates the final oocyte maturation and ovulation, critical phases in gametogenesis. This advancement has not only improved the efficiency of breeding programs but also contributed to the conservation of endangered species by supporting their captive breeding (Podhorec & Kouril, 2018).

Safety And Hazards

Care should be taken to avoid accidental contact or self-injection . In the event of accidental self-injection, medical advice should be sought immediately . It may be harmful if inhaled, ingested, or in case of eye or skin contact . Use in a well-ventilated area and wear gloves, goggles, and suitable protective clothing .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXUQVSYYFRRBD-OIAWHVPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H83N17O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873506
Record name [D-Arg6,Pro9-NEt]Salmon GnRH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sgnrha

CAS RN

96497-82-4
Record name 5-Oxo-pro-his-trp-ser-tyr-gly-trp-leu-pro-glynh2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096497824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [D-Arg6,Pro9-NEt]Salmon GnRH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96497-82-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALMON GONADOTROPIN RELEASING HORMONE D-ARG6 ANALOG ETHYL AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI058YG4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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